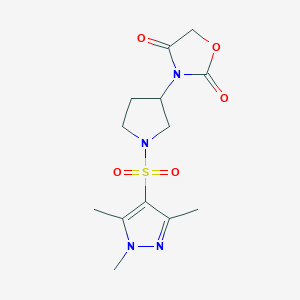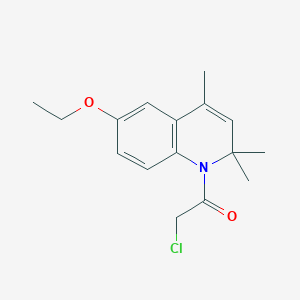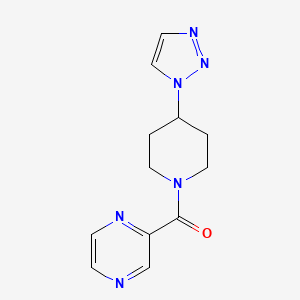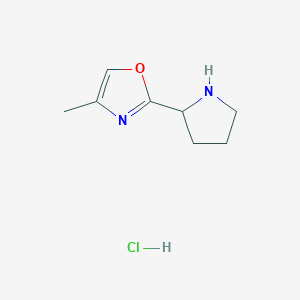
4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compounds I found are “4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride” and "4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride" . These compounds are solid in form .
Molecular Structure Analysis
The molecular structure of these similar compounds involves a pyrimidine moiety, which is a ring-like structure that is a fundamental component of several important biomolecules .Physical And Chemical Properties Analysis
The similar compounds “4-Methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride” and “4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride” are solid in form .Applications De Recherche Scientifique
Synthesis and Biological Activity of Heterocyclic Compounds
- Compounds related to 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride have been synthesized and evaluated for biological activities. For instance, pyrido- and pyrrolo[2,3-d]oxazoles, derivatives of oxazole, were synthesized and found to be effective in various biological applications (Morgan, Yazici, Pyne, & Skelton, 2008).
Antifungal and Antimicrobial Agents
- Certain derivatives containing oxazole and pyrrolidine structures have shown promising antifungal and antimicrobial properties. For instance, 1,3-oxazole clubbed pyridyl-pyrazolines exhibited significant anticancer and antimicrobial activities, highlighting their potential in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).
Organocatalysis and Synthesis of Heterocycles
- Spiro[pyrrolidin-3,3'-oxindoles], which are related to oxazole derivatives, have been synthesized using organocatalytic methods. These compounds show significant biological activities, suggesting their potential in medicinal chemistry (Chen, Wei, Luo, Xiao, & Gong, 2009).
Molecular Docking and Drug Design
- Molecular docking studies have been conducted on compounds related to 4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride. These studies provide insights into the potential use of these compounds in designing drugs with specific target interactions (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
- Certain oxazole derivatives have been studied for their corrosion inhibition properties. For instance, triazole derivatives, which share structural similarities with oxazoles, have been used to inhibit corrosion in mild steel, demonstrating the chemical utility of these compounds in industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOCQMAGMGKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-2-yl)oxazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

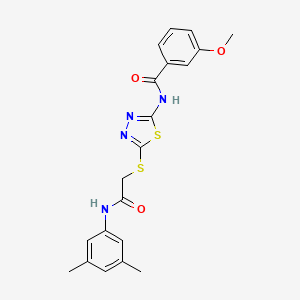
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)
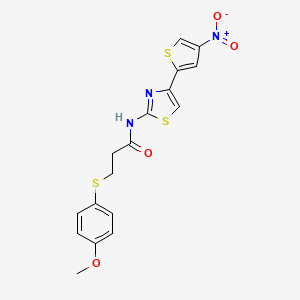
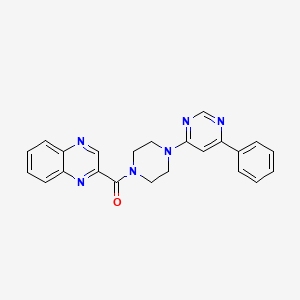
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)
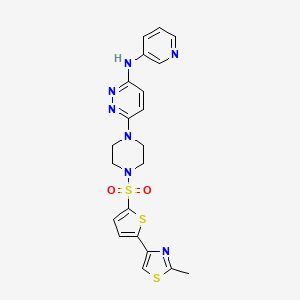
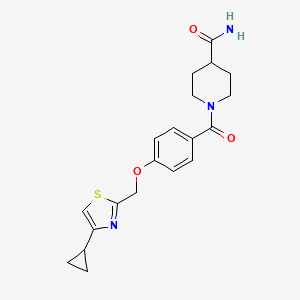
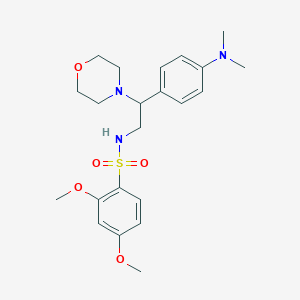
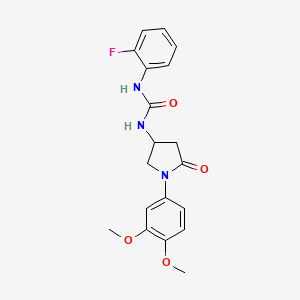
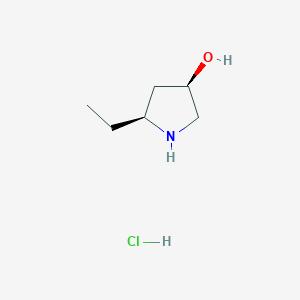
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)
